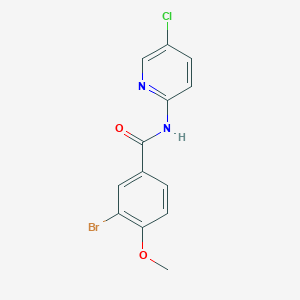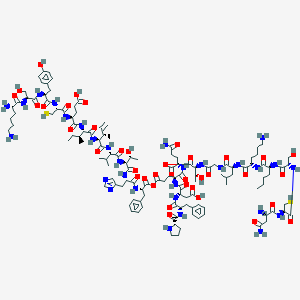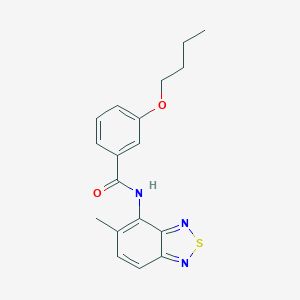
Viscumneoside VII
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viscumneoside VII is a bioactive compound that is found in mistletoe plants, which have been used in traditional medicine for centuries. The compound has gained attention in recent years due to its potential therapeutic properties. In
Wirkmechanismus
Viscumneoside VII exerts its effects through various mechanisms, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokines, and the modulation of immune cells. It has been shown to activate natural killer cells, which play a crucial role in the immune response against cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of immune cells. It has also been shown to improve the function of the cardiovascular system and enhance wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Viscumneoside VII in lab experiments is its low toxicity, making it a safer alternative to other compounds. It is also relatively easy to synthesize, making it more accessible for research purposes. However, one limitation is that it can be difficult to obtain a pure sample of this compound, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for research on Viscumneoside VII. One area of interest is its potential use in combination with other compounds to enhance its therapeutic effects. Another area of research is the development of new synthesis methods to improve the purity and yield of this compound. Additionally, the potential use of this compound in the treatment of autoimmune diseases warrants further investigation.
Conclusion:
This compound is a bioactive compound found in mistletoe plants that has gained attention in recent years due to its potential therapeutic properties. Its low toxicity and relative ease of synthesis make it an attractive compound for research purposes. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
Viscumneoside VII can be extracted from mistletoe plants using various methods, including solvent extraction, chromatography, and crystallization. However, the most efficient method for synthesizing this compound is through a semi-synthesis process. This involves the extraction of the precursor compound, viscotoxin, from mistletoe plants, followed by a series of chemical reactions to convert it into this compound.
Wissenschaftliche Forschungsanwendungen
Viscumneoside VII has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-tumor, anti-inflammatory, and immunomodulatory effects. It has also been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
131749-61-6 |
|---|---|
Molekularformel |
C34H40O20 |
Molekulargewicht |
768.7 g/mol |
IUPAC-Name |
5-[[5-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C34H40O20/c1-33(45,9-21(38)39)10-22(40)49-11-20-24(41)26(43)29(54-32-30(44)34(46,12-35)13-50-32)31(52-20)53-28-25(42)23-17(37)7-15(47-2)8-19(23)51-27(28)14-4-5-16(36)18(6-14)48-3/h4-8,20,24,26,29-32,35-37,41,43-46H,9-13H2,1-3H3,(H,38,39) |
InChI-Schlüssel |
TZQLZVPXUSLRLJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)OC5C(C(CO5)(CO)O)O)O)O)O |
Kanonische SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)OC5C(C(CO5)(CO)O)O)O)O)O |
Synonyme |
viscumneoside VII |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
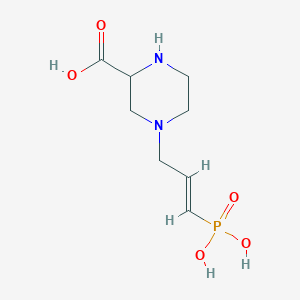
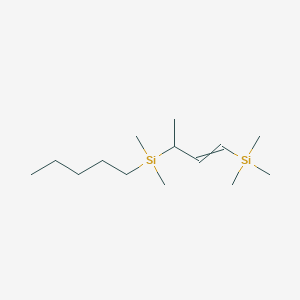
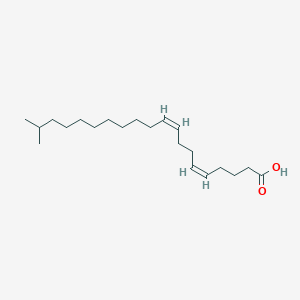
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)


![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
